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Locked Nucleic Acid (LNA®) oligonucleotides have emerged as a powerful tool for single

nucleotide polymorphism (SNP) genotyping, offering significant advantages in specificity,

sensitivity, and design flexibility over traditional DNA-based probes and primers.[1][2][3] The

unique bicyclic structure of LNA monomers locks the ribose ring in an ideal C3'-endo

conformation, leading to a dramatic increase in the thermal stability of duplexes with

complementary DNA or RNA targets.[1][3] This enhanced binding affinity allows for the use of

shorter probes, which in turn provides superior mismatch discrimination, a critical factor in the

accurate identification of single base variations.[2][4][5]

This document provides detailed application notes and protocols for the use of LNA

oligonucleotides in SNP genotyping, focusing on two primary methodologies: Allele-Specific

PCR and LNA hybridization probe-based assays.

Key Advantages of LNA Oligonucleotides in SNP
Genotyping:

Enhanced Specificity and Sensitivity: The high binding affinity of LNA bases enables

excellent discrimination between perfectly matched and mismatched targets, often resulting

in a significant difference in melting temperature (ΔTm) of around 20°C for a single

mismatch.[2] This high specificity is ideal for distinguishing closely related sequences.[2]
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Superior Mismatch Discrimination: LNA-containing probes exhibit a greater reduction in

thermal stability upon a single base mismatch compared to traditional DNA probes, making

allele discrimination more robust.[1][3]

Increased Thermal Stability (Tm): Each LNA monomer incorporated into an oligonucleotide

increases the melting temperature by 2-8 °C, allowing for the design of shorter probes with

high melting temperatures.[4]

Flexible and Robust Assay Design: The ability to strategically position LNA bases within a

probe or primer allows for fine-tuning of the melting temperature, enabling robust and

simplified assay design for various platforms, including real-time PCR and microarrays.[1]

Application 1: Allele-Specific PCR with LNA-
Modified Primers
Allele-specific PCR (AS-PCR) is a technique that utilizes primers designed to selectively

amplify a specific allele of a SNP. The incorporation of LNA bases at or near the 3'-end of the

allele-specific primer dramatically enhances the discriminatory power of the assay.[2]

Experimental Workflow for LNA-Based Allele-Specific
PCR
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Assay Design & Synthesis

PCR Amplification

Data Analysis

Design Allele-Specific LNA Primers

Synthesize LNA Primers & Common Primer

Set up two PCR reactions per sample

Reaction 1: Allele 1 LNA Primer + Common Primer Reaction 2: Allele 2 LNA Primer + Common Primer

Perform Real-Time PCR

Analyze amplification curves

Determine Genotype (Homozygous/Heterozygous)

Click to download full resolution via product page

Workflow for LNA-based Allele-Specific PCR.

LNA Primer Design Guidelines for Allele-Specific PCR
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Parameter Guideline Rationale

LNA Positioning

Place a single LNA base at the

SNP position, ideally at the 3'-

end or one base away from the

3'-end of the primer.[2][6]

Maximizes the destabilizing

effect of a mismatch,

preventing extension by the

polymerase. Placing it one

base away can sometimes

improve PCR efficiency.[2]

Primer Length 18-25 nucleotides.
Standard length for PCR

primers.

GC Content 30-60%.

Ensures stable annealing

without promoting non-specific

binding.

Melting Temperature (Tm)
Design allele-specific primers

to have similar Tm values.

Promotes comparable

amplification efficiency for both

alleles.

Self-Complementarity

Avoid LNA self-

complementarity and

complementarity to other LNA-

containing oligos in the assay.

[6]

Prevents the formation of

primer-dimers and other non-

specific products.

Protocol: LNA-Based Allele-Specific Real-Time PCR
This protocol provides a general framework. Optimization of primer concentrations and

annealing temperature may be required for specific assays.

1. Reaction Setup:

Prepare two separate reaction mixes for each DNA sample, one for each allele.
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Component Final Concentration Volume (20 µL reaction)

2x Real-Time PCR Master Mix 1x 10 µL

Allele-Specific LNA Primer (10

µM)
200 nM 0.4 µL

Common Primer (10 µM) 200 nM 0.4 µL

Genomic DNA (5-50 ng/µL) 10-100 ng 1-2 µL

Nuclease-Free Water - Up to 20 µL

2. Real-Time PCR Cycling Conditions:

Step Temperature Time Cycles

Initial Denaturation 95°C 2-5 min 1

Denaturation 95°C 15 sec 40-45

Annealing/Extension 60-65°C 45-60 sec

3. Data Analysis:

Homozygous Allele 1: Amplification is observed only in the reaction with the Allele 1-specific

LNA primer.

Homozygous Allele 2: Amplification is observed only in the reaction with the Allele 2-specific

LNA primer.

Heterozygous: Amplification is observed in both reactions.

Application 2: SNP Genotyping using LNA
Hybridization Probes in Real-Time PCR
This method utilizes two allele-specific LNA hybridization probes, each labeled with a different

fluorescent dye, in a single PCR reaction. The probes compete for binding to the target
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sequence. A perfect match results in a stable hybrid that is cleaved by the 5' nuclease activity

of the Taq polymerase, releasing the reporter dye and generating a fluorescent signal.[7][8]

Experimental Workflow for LNA Hybridization Probe-
Based SNP Genotyping

Assay Design & Synthesis

Real-Time PCR

Data Analysis

Design PCR Primers & Allele-Specific LNA Probes

Synthesize Primers & Dual-Labeled LNA Probes

Set up a single PCR reaction per sample

Add Primers, Probes, Master Mix, & DNA

Perform Real-Time PCR with fluorescence detection

Analyze fluorescence data for each dye

Generate allelic discrimination plot to determine genotype
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Workflow for LNA Hybridization Probe-Based SNP Genotyping.

LNA Probe Design Guidelines for SNP Genotyping
Parameter Guideline Rationale

Probe Length 12-15 nucleotides.[2]
Shorter probes offer better

mismatch discrimination.

LNA Positioning

Position 2-3 LNA bases directly

at and around the SNP site.

The SNP should ideally be

positioned centrally.[2]

This maximizes the Tm

difference between the

perfectly matched and

mismatched probes.

Melting Temperature (Tm)

A Tm of approximately 65°C is

recommended.[2] Vary the

length and LNA positioning to

obtain comparable Tm values

for the two allele-specific

probes.[2]

Ensures efficient hybridization

at the annealing/extension

temperature and balanced

performance of both probes.

GC Content 30-60%. Promotes stable hybridization.

Palindrome Sequences

Avoid placing LNA bases in

palindrome sequences,

especially those with GC base

pairs.[2]

Reduces the likelihood of

secondary structure formation.

Labels

Each allele-specific probe

should be labeled with a

distinct fluorescent reporter

dye at the 5'-end and a non-

fluorescent quencher at the 3'-

end.[7]

Allows for simultaneous

detection of both alleles in a

single reaction.

Protocol: LNA Hybridization Probe-Based Real-Time
PCR for SNP Genotyping
1. Reaction Setup:
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Prepare a single reaction mix for each DNA sample.

Component Final Concentration Volume (25 µL reaction)

2x Real-Time PCR Master Mix 1x 12.5 µL

Forward Primer (10 µM) 200 nM 0.5 µL

Reverse Primer (10 µM) 200 nM 0.5 µL

Allele 1 LNA Probe (5 µM) 100 nM 0.5 µL

Allele 2 LNA Probe (5 µM) 100 nM 0.5 µL

Genomic DNA (5-50 ng/µL) 12.5-125 ng 2.5 µL

Nuclease-Free Water - Up to 25 µL

2. Real-Time PCR Cycling Conditions:

Step Temperature Time Cycles

Initial Denaturation 95°C 4 min 1

Denaturation 95°C 15 sec 45

Annealing/Extension 60°C 45 sec

3. Data Analysis:

Analyze the real-time fluorescence data for each reporter dye.

Generate an allelic discrimination (or scatter) plot by plotting the end-point fluorescence of

one reporter dye against the other.

Samples will cluster into three groups, corresponding to the two homozygous genotypes and

the heterozygous genotype.

Quantitative Data Summary
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The enhanced discriminatory power of LNA probes is evident in the significant difference in

melting temperature (ΔTm) between perfectly matched and mismatched targets.

LNA Application
Probe/Primer
Length

Typical ΔTm
(Perfect Match vs.
Mismatch)

Reference

SNP Detection Probes ~12 nucleotides ~20°C [2]

Allele-Specific Primers 18-25 nucleotides

Dramatically improved

discrimination over

DNA primers

[2]

Microarray Capture

Probes
12-mer

High discriminatory

ability
[1]

Troubleshooting and Further Considerations
Low PCR Efficiency with LNA Primers: If an LNA nucleotide is placed at the extreme 3'-end

of a primer, it can sometimes result in low PCR efficiency.[2] Consider moving the LNA base

one position away from the 3'-end.[2]

Genotyping SNPs in GC-Rich Regions: For challenging targets in GC-rich or structured

regions, the use of an additional "LNA-enhancer" oligonucleotide may be required to improve

specific hybridization.[9]

Ambiguous Genotypes: For ambiguous results in real-time PCR, consider implementing

validation criteria based on PCR amplification efficiency, the net fluorescent difference

between maximal and minimal signals, and the start of the exponential growth phase.[7]

The use of LNA oligonucleotides offers a robust and reliable solution for SNP genotyping. By

following the design guidelines and protocols outlined in this document, researchers can

develop highly specific and sensitive assays for a wide range of applications in research,

diagnostics, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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